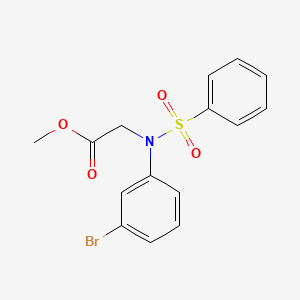

Methyl N-(3-bromophenyl)-N-(phenylsulfonyl)glycinate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl N-(3-bromophenyl)-N-(phenylsulfonyl)glycinate, also known as MPBPG, is a chemical compound that has garnered interest in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. In

Applications De Recherche Scientifique

Visible-Light-Promoted Reactions

A study by (Liu & Li, 2016) explored the application of visible-light-promoted radical (phenylsulfonyl)methylation reactions. This method provides a mild and efficient access to various (phenylsulfonyl)methylated compounds, including derivatives of Methyl N-(3-bromophenyl)-N-(phenylsulfonyl)glycinate.

Functionalization of Polymer Electrolytes

Research by (Kim et al., 2011) discusses the synthesis of guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes via an activated fluorophenyl-amine reaction, followed by methylation with dimethyl sulfate. This process involves the functionalization of polymer electrolytes, potentially including compounds similar to Methyl N-(3-bromophenyl)-N-(phenylsulfonyl)glycinate.

Catalysis in Esterification Reactions

The study by (Sun et al., 2017) highlights the use of rod-like nitrogen-containing carbon-based sulfonic acid functionalized ionic liquids in the selective esterification of glycerol with acetic or lauric acid. These materials could potentially incorporate derivatives of Methyl N-(3-bromophenyl)-N-(phenylsulfonyl)glycinate in their structure or synthesis process.

Antimicrobial Applications

Research by (El‐Wahab et al., 2015) investigates the synthesis of new antimicrobial additives based on heterocyclic compounds for incorporation into polyurethane varnish and printing ink. These compounds include derivatives similar to Methyl N-(3-bromophenyl)-N-(phenylsulfonyl)glycinate.

Synthesis of Organic Compounds

A study by (Unverferth et al., 1998) focuses on the synthesis of new organic compounds, including 3-aminopyrroles, from acetophenone and glycine derivatives, a process potentially involving compounds similar to Methyl N-(3-bromophenyl)-N-(phenylsulfonyl)glycinate.

Osteoclastogenesis Inhibition

The research by (Cho et al., 2020) examines the osteoclast inhibitory activity of a novel compound, N-phenyl-methylsulfonamido-acetamide (PMSA). This study is relevant for its exploration of compounds structurally related to Methyl N-(3-bromophenyl)-N-(phenylsulfonyl)glycinate.

Propriétés

IUPAC Name |

methyl 2-[N-(benzenesulfonyl)-3-bromoanilino]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNO4S/c1-21-15(18)11-17(13-7-5-6-12(16)10-13)22(19,20)14-8-3-2-4-9-14/h2-10H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUIKUUMOLMTVIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN(C1=CC(=CC=C1)Br)S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl N-(3-bromophenyl)-N-(phenylsulfonyl)glycinate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-(2-(benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazine-1-carboxylate](/img/structure/B2917982.png)

![(2Z)-2-[(4-carbamoylphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2917983.png)

![2-(4-fluorobenzyl)-N-isobutyl-4-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2917984.png)

![(Z)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2917988.png)

![[(3-Fluoro-4-methylbenzoyl)amino]acetic acid](/img/structure/B2917991.png)

![4-(2-{[6-Fluoro-3-(piperidin-1-ylcarbonyl)quinolin-4-yl]amino}ethyl)benzenesulfonamide](/img/structure/B2917992.png)

![5-Chloro-2-[(2,4-dimethylphenyl)sulfanyl]aniline](/img/structure/B2917994.png)

![1-(2-Methoxyethyl)-3-(7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-yl)urea](/img/structure/B2917996.png)

![4-ethoxy-3-fluoro-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2917998.png)

![2-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2918001.png)

![1'-(4-(2-fluoroethoxy)benzyl)-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B2918002.png)